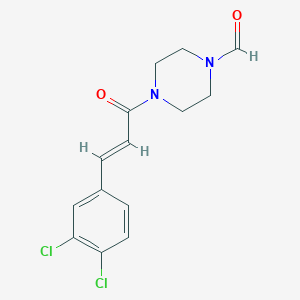
4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde is a chemical compound with the molecular formula C14H14Cl2N2O2 It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a prop-2-enoyl group
Preparation Methods
The synthesis of 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and piperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with piperazine in the presence of a base to form the intermediate compound.
Chemical Reactions Analysis
4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the piperazine ring are replaced by other groups.
Scientific Research Applications
4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazinecarbaldehyde can be compared with other similar compounds, such as:
4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperazine: This compound lacks the aldehyde group present in this compound, which may result in different chemical reactivity and biological activity.
3,4-Dichlorophenylpiperazine: This compound lacks the prop-2-enoyl group, which may affect its overall properties and applications.
4-(3-(3,4-Dichlorophenyl)prop-2-enoyl)piperidine:
Properties
IUPAC Name |
4-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-12-3-1-11(9-13(12)16)2-4-14(20)18-7-5-17(10-19)6-8-18/h1-4,9-10H,5-8H2/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOHUWBULZWEDZ-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
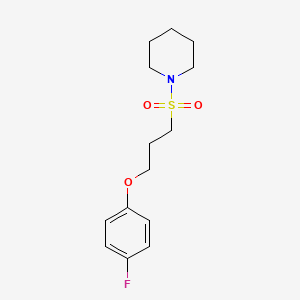
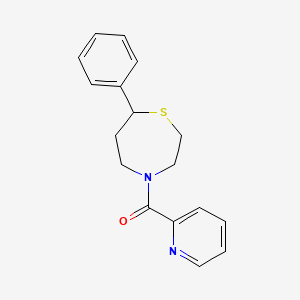
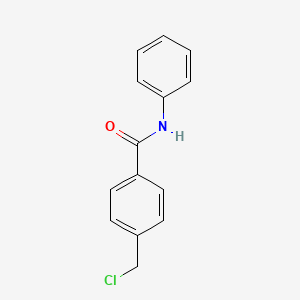
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)
![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)
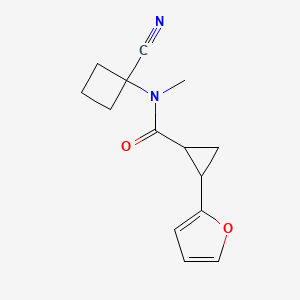
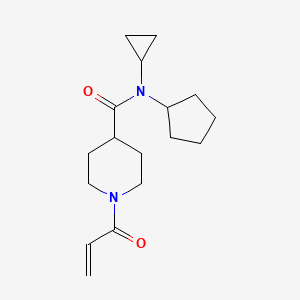
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
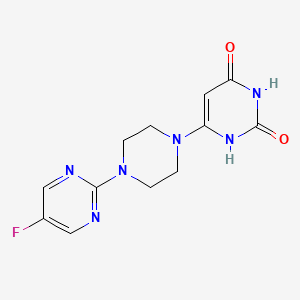

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)
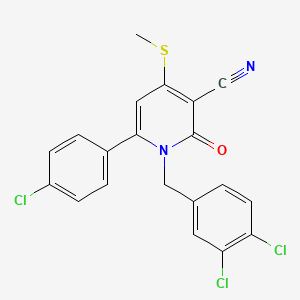
![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)
